molecular formula C12H14ClNO3 B1278324 (4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester CAS No. 260559-52-2

(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester

Cat. No. B1278324
M. Wt: 255.7 g/mol
InChI Key: JWVMHZGCQHJZFQ-UHFFFAOYSA-N
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Description

The compound "(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester" is a chemical entity that appears to be related to various research efforts in the synthesis of organic compounds with potential pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the chemical nature and synthetic pathways of related esters and carbamates.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that often require specific conditions and catalysts. For instance, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of antitumor antibiotics, was achieved through condensation and cyclodehydration reactions facilitated by a gold(III) chloride/silver triflate catalyst system . Similarly, tert-butyl phenyl(phenylsulfonyl)methylcarbamate was synthesized via an asymmetric Mannich reaction, highlighting the importance of chirality and the use of proline in the synthesis of chiral amino carbonyl compounds . These methods suggest that the synthesis of "(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester" could also involve complex reactions that require careful control of reaction conditions and the use of specific catalysts or reagents.

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their properties and reactivity. X-ray crystallographic analysis was used to determine the structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, revealing that aromatic stacking interactions and hydrogen bonds stabilize the structure in the solid state . Although the exact molecular structure of "(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester" is not provided, similar analytical techniques could be employed to elucidate its structure and the intermolecular interactions that may influence its stability and reactivity.

Chemical Reactions Analysis

The papers indicate that the related compounds can undergo various chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis . This suggests that "(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester" may also participate in reactions typical of carbamates, such as hydrolysis or reactions with nucleophiles, and could serve as an intermediate or building block in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. While the papers do not directly discuss the properties of "(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester," they do provide information on related compounds. For example, the solubility of the compounds in different solvents, their melting points, and their stability under various conditions are important properties that can be inferred from the synthesis and purification methods described . These properties are essential for the practical application of the compounds in chemical synthesis and pharmaceutical development.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Techniques : The tert-butyl esters, including compounds similar to (4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester, are synthesized using various techniques like asymmetric Mannich reactions and are involved in studies of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
  • Deprotection Studies : Aqueous phosphoric acid is an effective reagent for deprotecting tert-butyl carbamates and esters, highlighting the compound's role in synthetic chemistry and the development of environmentally benign methods (Li et al., 2006).
  • Hydrolysis and Oxidative Degradation : Research has been conducted on the hydrolysis of tert-butyl esters and their oxidative degradation with copper salts and oxygen, indicating their potential utility in specific chemical reactions (Qi, Hülsmann, & Godt, 2016).

Structural and Crystallographic Studies

  • Crystallography : The crystal structure of compounds like tert-butyl esters, which share structural similarities with (4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester, has been determined using X-ray diffraction. This research aids in understanding the molecular conformation and interactions of such compounds (Kant, Singh, & Agarwal, 2015).

Synthesis of Derivatives and Related Compounds

  • Derivative Synthesis : The tert-butyl esters are used in the synthesis of various derivatives and intermediates, which play a crucial role in the development of new chemical entities and materials (Hodges, Wang, & Riley, 2004).
  • Biological Activity Studies : Some studies have been conducted on the synthesis and anticancer properties of esters similar to (4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester, highlighting their potential applications in medicinal chemistry and drug discovery (Vorona et al., 2007).

properties

IUPAC Name

tert-butyl N-(4-chloro-2-formylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-12(2,3)17-11(16)14-10-5-4-9(13)6-8(10)7-15/h4-7H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVMHZGCQHJZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester

CAS RN

260559-52-2
Record name tert-butyl N-(4-chloro-2-formylphenyl)carbamate
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